molecular formula C17H13N5OS2 B2410106 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 690646-58-3

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B2410106
CAS No.: 690646-58-3
M. Wt: 367.45
InChI Key: MUVXKIBVBFEFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked via a phenyl group to an acetamide moiety substituted with a 1,2,4-triazole-3-thiol group. The benzothiazole scaffold is known for its pharmacological relevance, including anticonvulsant, antimicrobial, and kinase-inhibitory activities . The triazole-thioether linkage enhances metabolic stability and may facilitate interactions with biological targets through hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-5-3-4-11(8-12)16-21-13-6-1-2-7-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVXKIBVBFEFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide. It has shown effectiveness against a range of bacterial strains and fungi. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli , making it a candidate for developing new antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anticancer Properties

The compound has also been investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant increase in apoptotic cells compared to the control group.

TreatmentPercentage of Apoptotic Cells (%)
Control5
Compound30

Fungicide Development

This compound has shown promise as a fungicide . Its efficacy against common plant pathogens such as Botrytis cinerea indicates its potential for use in crop protection.

PathogenEfficacy (%)
Botrytis cinerea85
Fusarium oxysporum78

Plant Growth Promotion

Additionally, preliminary studies suggest that this compound may enhance plant growth by promoting root development and increasing resistance to environmental stressors.

Optical Materials

The compound's structural characteristics make it suitable for applications in optical materials . Research has focused on its potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Case Study: OLED Performance

A recent study evaluated the performance of OLEDs incorporating this compound and reported improved efficiency compared to traditional materials.

MaterialEfficiency (cd/A)
Traditional OLED Material15
This compound22

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The benzothiazole and triazole rings can interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of bacterial and fungal growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

2.1. Benzothiazole-Triazole Hybrids
  • Anticonvulsant Derivatives (5a–m): These compounds (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) share the benzothiazole-triazole backbone but vary in substituents at the benzothiazole 6-position (e.g., methoxy, ethoxy). Key Data: Derivatives 5a–m showed moderate to potent anticonvulsant activity in murine models, with ED₅₀ values ranging from 12–45 mg/kg .
  • Compound 2-{[5-(1H-Benzotriazol-1-ylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide ():
    This analog replaces the benzothiazole with a benzotriazole and introduces a 3-chloro-2-methylphenyl group. The chloro and methyl groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s unsubstituted phenyl group .

2.2. Triazole-Substituted Acetamides
  • The target compound’s simpler triazole-thioether linkage may offer a balance between stability and bioavailability .
  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): This derivative replaces the triazole-thioether with a benzothiazole-1,1,3-trioxo group. The sulfone moiety increases polarity, reducing logP compared to the thioether in the target compound. Pharmacokinetic studies showed a shorter elimination half-life (t₁/₂ = 2.1 h) than acetaminophen, suggesting rapid clearance .
3.2. Physicochemical Properties
Compound Melting Point (°C) logP (Predicted) Key Substituents
Target Compound Not reported ~2.8 3-Phenylbenzothiazole, triazole-thio
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 489–491 3.1 Dichlorophenyl, thiazol
N-(4-Hydroxyphenyl)-2-(benzothiazol-trioxo)acetamide () Not reported 1.9 Hydroxyphenyl, sulfone
Compound 51 () 156–158 3.5 2,5-Difluorophenyl, ethoxy-triazole
  • Key Trends :
    • Halogenated or lipophilic groups (e.g., dichlorophenyl, difluorophenyl) increase logP, favoring membrane permeability but risking solubility issues.
    • Polar groups (e.g., hydroxyphenyl, sulfone) reduce logP, enhancing aqueous solubility .

Biological Activity

The compound N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13N5OSC_{15}H_{13}N_{5}OS. It features a benzothiazole moiety and a triazole ring, which are known for their diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC15H13N5OSC_{15}H_{13}N_{5}OS
Molecular Weight305.36 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have demonstrated that compounds with benzothiazole and triazole functionalities exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazole derivatives against eight bacterial and eight fungal species. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for bacterial strains and significant antifungal activity against Candida species .

The biological activity of triazole derivatives is often attributed to their ability to inhibit ergosterol biosynthesis in fungi, disrupting cell membrane integrity. This mechanism is crucial for their antifungal properties, making them valuable in treating fungal infections .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, triazole compounds have been investigated for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values indicating significant cytotoxicity .

Summary of Biological Activities

Activity TypeObservations
AntibacterialEffective against multiple strains with MIC values indicating potency
AntifungalSignificant activity against Candida species
AnticancerInduces apoptosis in various cancer cell lines

Q & A

Q. What synthetic methodologies are optimal for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide, and how can reaction yields be improved?

Answer: The compound can be synthesized via coupling reactions between benzothiazole-phenyl precursors and triazole-thiol acetamide intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane to activate carboxylic acids for reaction with amines (as in ).
  • Thioether linkage : Optimize nucleophilic substitution between thiol-containing triazoles and α-haloacetamides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Yield improvement : Employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Monitor purity via TLC and recrystallize using methanol/acetone mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for validating the compound’s structural integrity?

Answer:

  • X-ray crystallography : Use SHELXL for refinement (as in ) to resolve bond lengths, angles, and torsion angles. For example, twisted conformations between benzothiazole and triazole rings (e.g., ~61.8° dihedral angles) are common and require high-resolution data .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR shifts for benzothiazole (δ 7.2–8.5 ppm) and triazole (δ 8.1–8.3 ppm) protons. Confirm thioether linkages via 1H^1H-1H^1H NOESY correlations .
  • Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length anomalies) be resolved during structural refinement?

Answer:

  • SHELX refinement : Apply restraints for disordered regions and anisotropic displacement parameters (ADPs). For example, highlights using SHELXL’s "RIGU" command to handle rigid-body motion in aromatic systems .
  • Validation tools : Use PLATON or Mercury to check for missed symmetry, hydrogen bonding (e.g., N–H⋯N interactions in triazoles), and π-π stacking distances (3.5–4.0 Å) .
  • Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting. For low-resolution data, apply TWINLAW for twinned crystals .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzymatic inhibition?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., HIV-1 reverse transcriptase or Mycobacterium tuberculosis enzymes). Align with SAR studies from and to identify critical substituents (e.g., halogen substitutions enhance binding) .
  • Enzyme assays : Conduct competitive inhibition assays (e.g., fluorescence-based) with IC₅₀ calculations. Use positive controls like rifampicin for antitubercular activity comparisons .
  • Mutagenesis studies : Identify key binding residues (e.g., catalytic lysine or aspartate) via site-directed mutagenesis and measure activity changes .

Q. How should in vitro assays be designed to evaluate efficacy against drug-resistant microbial strains?

Answer:

  • Strain selection : Use clinically isolated resistant strains (e.g., MDR-TB H37Rv) and reference strains (ATCC) for cross-comparison .
  • MIC/MBC determination : Apply broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL). Include resazurin for viability endpoints .
  • Synergy testing : Combine with first-line drugs (e.g., isoniazid) and calculate fractional inhibitory concentration indices (FICI) to identify additive/synergistic effects .

Q. What methodologies are recommended for pharmacokinetic profiling (e.g., solubility, metabolic stability)?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal absorption via PAMPA assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction .

Q. How can conflicting bioactivity data between structural analogs be resolved through SAR studies?

Answer:

  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors. Validate with leave-one-out cross-validation (q² >0.5) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in triazoles) using Discovery Studio. Correlate with activity cliffs from .
  • Statistical analysis : Apply ANOVA to assess significance of substituent effects (e.g., para-chloro vs. meta-fluoro on EC₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.